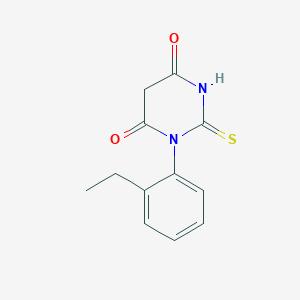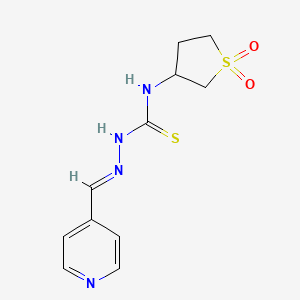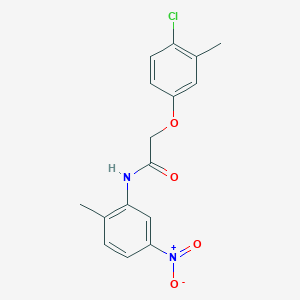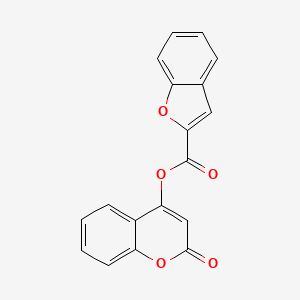![molecular formula C17H20N2O3S B5883920 N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.
Mecanismo De Acción
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is a selective inhibitor of the enzyme TYK2, which is involved in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, this compound has been shown to reduce the activation of T cells and B cells, which are key players in the immune response. These effects suggest that this compound has the potential to be an effective treatment for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide. One direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the potential combination of this compound with other therapies for enhanced efficacy. Furthermore, the exploration of the role of TYK2 in other diseases, such as cancer and infectious diseases, may provide additional opportunities for the development of this compound and similar inhibitors.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide involves several steps. The first step is the preparation of N-benzyl-N-methyl-2-aminobenzamide by reacting 2-aminobenzamide with benzyl chloride and methyl iodide. The second step involves the reaction of N-benzyl-N-methyl-2-aminobenzamide with methylsulfonyl chloride to obtain this compound. The final step involves the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and thickness. In a mouse model of lupus, this compound was found to reduce autoantibody production and prolong survival. In a rat model of rheumatoid arthritis, this compound was found to reduce joint inflammation and destruction.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(2)23(3,21)22/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRORZQGEIBWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]ethanol](/img/structure/B5883840.png)

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)










![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)